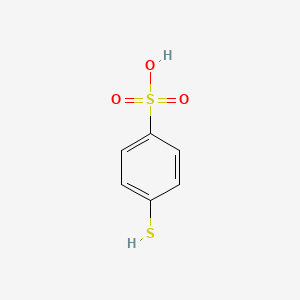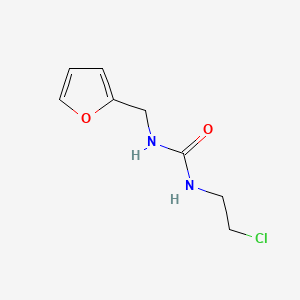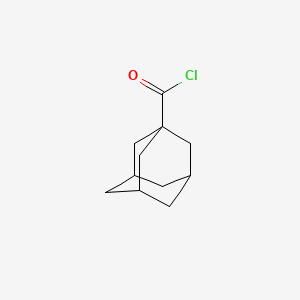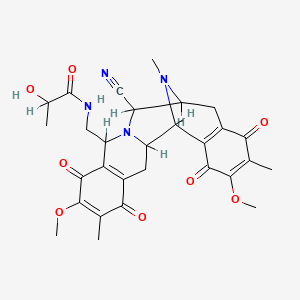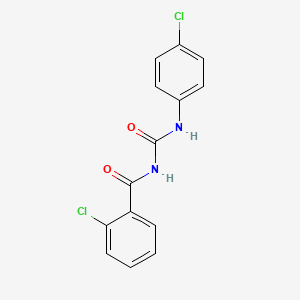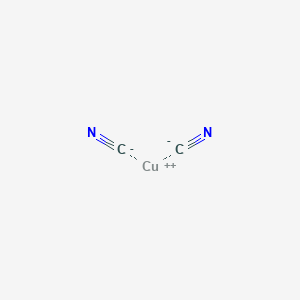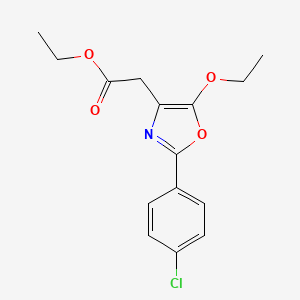
Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate
Overview
Description
Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate, also known as ECEO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate is not fully understood, but it is believed to act on multiple cellular pathways. In cancer cells, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neuroprotection, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been found to have antioxidant properties and may protect neurons from oxidative stress. In anti-inflammatory effects, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been found to have various biochemical and physiological effects in animal models. In cancer research, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neuroprotection, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been found to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory effects, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been shown to reduce inflammation and improve joint function in animal models of arthritis.
Advantages And Limitations For Lab Experiments
Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has several advantages for lab experiments, including its relatively low toxicity and ease of synthesis. However, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate also has limitations, including its limited solubility in water and potential for degradation over time.
Future Directions
There are several future directions for research on Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate. In cancer research, further studies are needed to determine the efficacy of Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate in different types of cancer and to identify the optimal dosage and administration route. In neuroprotection, future research could focus on the potential of Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate in treating neurodegenerative diseases in human clinical trials. In anti-inflammatory effects, further research is needed to determine the optimal dosage and administration route for Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate in treating inflammatory diseases. Additionally, future research could investigate the potential of Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate in other therapeutic areas, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate is a chemical compound that has shown potential therapeutic properties in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the full potential of Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate in treating various diseases and to identify the optimal dosage and administration route.
Scientific Research Applications
Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been studied for its potential therapeutic properties in various scientific fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been found to have a protective effect on neurons and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory effects, Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been shown to reduce inflammation in animal models and may have potential in treating inflammatory diseases such as arthritis.
properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-3-19-13(18)9-12-15(20-4-2)21-14(17-12)10-5-7-11(16)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIVBIAACZGMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974809 | |
| Record name | Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate | |
CAS RN |
59399-41-6 | |
| Record name | Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059399416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-5-[5-[4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]pentyl]isoxazole](/img/structure/B1202535.png)
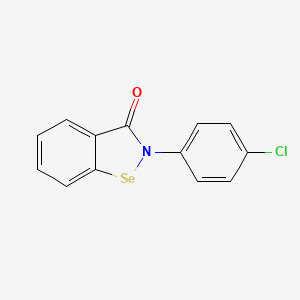
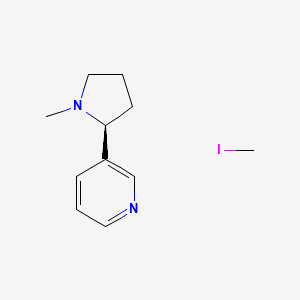
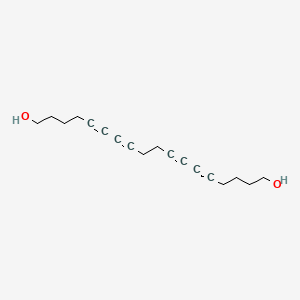
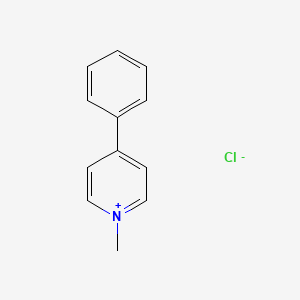
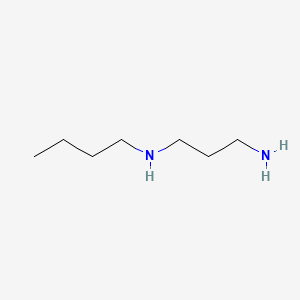
![2-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1202542.png)
